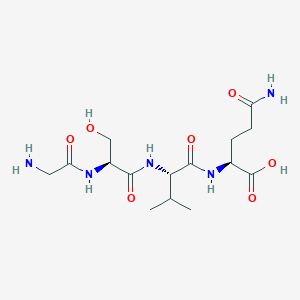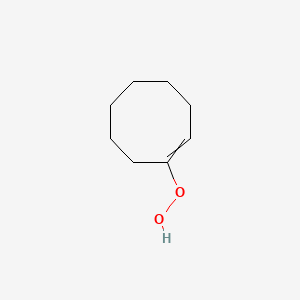
Cyclooct-1-ene-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-1-ene-1-peroxol is an organic compound characterized by an eight-membered ring structure with a peroxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooct-1-ene-1-peroxol can be synthesized through the oxidation of cyclooctene using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst, such as molybdenum or tungsten, to facilitate the formation of the peroxide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of flow chemistry allows for better control over reaction conditions and improved safety when handling peroxide compounds.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooct-1-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in further oxidation reactions, leading to the formation of more complex oxygenated products.
Reduction: The peroxide group can be reduced to form cyclooctanol or other related alcohols.
Substitution: The peroxide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents.
Major Products:
Oxidation: Cyclooctane-1,2-diol, cyclooctane-1,2-dione.
Reduction: Cyclooctanol.
Substitution: Halogenated cyclooctenes, alkylated cyclooctenes.
Aplicaciones Científicas De Investigación
Cyclooct-1-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclooct-1-ene-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to generate reactive oxygen species (ROS), which can then interact with cellular components, leading to oxidative stress and potential therapeutic effects. The specific molecular pathways involved depend on the context of its application, such as in drug delivery or bioorthogonal chemistry.
Comparación Con Compuestos Similares
Cyclooct-1-ene-1-peroxol can be compared with other similar compounds, such as:
Cyclooctene: Lacks the peroxide group and has different reactivity and applications.
Cyclooctane: Saturated analog with different chemical properties and uses.
Cyclooctanol: The reduced form of this compound, with distinct reactivity and applications.
Uniqueness: this compound is unique due to its peroxide functional group, which imparts distinct reactivity and potential applications in various fields. Its ability to generate reactive oxygen species and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
501022-22-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-hydroperoxycyclooctene |
InChI |
InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2 |
Clave InChI |
QLYNCBDPYTZWMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=CCC1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


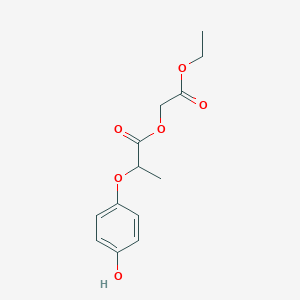
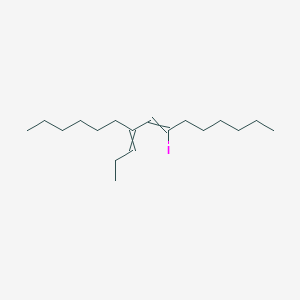
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
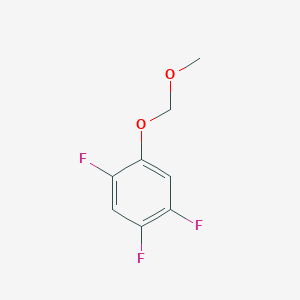

methylene]-](/img/structure/B14226050.png)
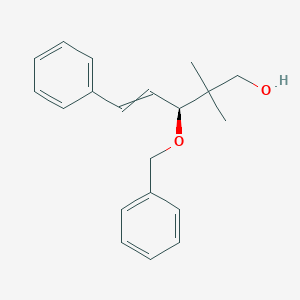
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
